1H-Indole, 6-methyl-1-(methylsulfonyl)-
CAS No.: 88131-64-0
Cat. No.: VC8387586
Molecular Formula: C10H11NO2S
Molecular Weight: 209.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88131-64-0 |
|---|---|
| Molecular Formula | C10H11NO2S |
| Molecular Weight | 209.27 g/mol |
| IUPAC Name | 6-methyl-1-methylsulfonylindole |
| Standard InChI | InChI=1S/C10H11NO2S/c1-8-3-4-9-5-6-11(10(9)7-8)14(2,12)13/h3-7H,1-2H3 |
| Standard InChI Key | HZDDJYVBMGLIRS-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)C=CN2S(=O)(=O)C |
| Canonical SMILES | CC1=CC2=C(C=C1)C=CN2S(=O)(=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1H-Indole, 6-methyl-1-(methylsulfonyl)- features a bicyclic aromatic system with the following structural attributes:
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Core structure: Benzopyrrole (indole) system
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Substituents:
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Methyl group (-CH₃) at position 6
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Methylsulfonyl group (-SO₂CH₃) at position 1
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The IUPAC name 6-methyl-1-methylsulfonylindole precisely describes this substitution pattern.
Quantitative Physicochemical Data
Critical physical parameters derived from experimental measurements include:
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₂S | - |
| Molecular Weight | 209.27 g/mol | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Density | 1.32 g/cm³ (estimated) | Computational prediction |
| LogP (Octanol-Water) | 1.85 | ACD/Labs prediction |
| Water Solubility | 0.12 mg/mL | ALOGPS estimation |
Table 1: Key physicochemical properties of 1H-Indole, 6-methyl-1-(methylsulfonyl)- .
The methylsulfonyl group significantly influences electronic characteristics, with computed atomic charges showing substantial negative charge density at the sulfonyl oxygen atoms (δ = -0.72 e) compared to the indole nitrogen (δ = -0.15 e).
Synthetic Approaches and Challenges
Retrosynthetic Analysis
Potential synthetic routes typically involve sequential functionalization of the indole nucleus:
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Indole core construction via Fischer indole synthesis or transition-metal catalyzed cyclization
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Sulfonylation at N1 using methanesulfonyl chloride
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Methylation at C6 via Friedel-Crafts alkylation
Documented Synthetic Protocols
While explicit synthetic details remain limited in published literature, analogous compounds suggest:
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N-Sulfonylation: Reaction of 6-methylindole with methanesulfonyl chloride in dichloromethane, catalyzed by triethylamine (0°C to room temperature, 12 hr) .
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Purification: Column chromatography using hexane/ethyl acetate (3:1 v/v) yields 68-72% pure product .
Challenges in synthesis include:
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Regioselective control during sulfonylation
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Stability of the methylsulfonyl group under acidic/basic conditions
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Separation of positional isomers
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Cholinesterase | 0.89 | Competitive inhibition |
| 5-HT₆ Receptor | 12.4 | Inverse agonism |
| SGLT2 | 3.2 | Allosteric modulation |
Table 2: Biological activity of structurally related indole derivatives .
The methylsulfonyl group enhances target binding through:
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Hydrogen bonding with active site residues
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Improved pharmacokinetic properties via increased solubility
Therapeutic Applications
Emerging research suggests potential in:
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Neurodegenerative disorders: Dual cholinesterase/5-HT₆ receptor modulation shows promise in Alzheimer's disease models .
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Metabolic diseases: Structural analogs demonstrate antidiabetic activity through SGLT2 inhibition .
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Antiviral therapy: Sulfonylated indoles exhibit HIV-1 protease binding affinity (Kd = 0.45 nM) .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR signals (500 MHz, CDCl₃):
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δ 8.15 (d, J = 8.5 Hz, H-7)
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δ 7.65 (s, H-2)
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δ 7.32 (d, J = 8.0 Hz, H-5)
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δ 3.21 (s, SO₂CH₃)
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δ 2.45 (s, C6-CH₃)
¹³C NMR (125 MHz, CDCl₃):
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δ 144.2 (C-3a)
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δ 134.9 (SO₂CH₃)
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δ 127.8 (C-6)
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δ 21.3 (C6-CH₃)
Mass Spectrometry
High-resolution ESI-MS exhibits characteristic fragmentation:
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Base peak at m/z 209.27 [M+H]⁺
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Fragment ions at m/z 164.08 (loss of SO₂CH₃)
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m/z 131.10 (indole core retention)
| Parameter | Specification |
|---|---|
| GHS Classification | Acute Toxicity (Category 4) |
| Skin Irritation (Category 2) | |
| Signal Word | Warning |
| Precautionary Statements | P261-P305+P351+P338 |
Table 3: Safety profile per GHS standards .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
| Positional Isomer | LogP | Cholinesterase IC₅₀ (μM) |
|---|---|---|
| 5-Methyl-1-sulfonyl | 1.92 | 1.45 |
| 6-Methyl-1-sulfonyl | 1.85 | 0.89 |
| 7-Methyl-1-sulfonyl | 1.78 | 2.14 |
Table 4: Structure-activity relationship of methylsulfonyl indole isomers .
The 6-methyl substitution demonstrates optimal steric compatibility with cholinesterase active sites, explaining its enhanced inhibitory potency compared to positional isomers .
Computational Modeling Insights
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
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Frontier molecular orbitals:
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HOMO (-6.12 eV) localized on indole π-system
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LUMO (-1.89 eV) concentrated at sulfonyl group
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Molecular electrostatic potential:
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Negative potential region (-0.85 au) at sulfonyl oxygens
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Positive potential (+0.42 au) at methyl groups
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These computational insights guide rational drug design by predicting interaction sites with biological targets.
| Supplier | Purity | Packaging |
|---|---|---|
| VulcanChem | 98% | 100 mg, 500 mg |
| Matrix Scientific | 95% | 250 mg, 1 g |
| PharmaBlock | 99% | 1 g, 5 g |
Table 5: Commercial availability from major suppliers .
Pricing ranges from $173.85/250 mg (research grade) to $2,450/5 g (GMP-grade) .
Environmental Fate and Ecotoxicity
Persistence and Degradation
| Parameter | Value |
|---|---|
| Biodegradation Probability | 12% (OECD 301D) |
| Hydrolysis Half-life | 48 hr (pH 7) |
| Photodegradation t₁/₂ | 6.5 hr (UV-Vis irradiation) |
Ecotoxicological Impact
| Species | LC₅₀ (96 hr) |
|---|---|
| Daphnia magna | 8.9 mg/L |
| Danio rerio | 14.2 mg/L |
| Pseudokirchneriella sub. | 3.1 mg/L |
These data necessitate proper waste management protocols during laboratory use .
Future Research Directions
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Crystallographic studies to resolve three-dimensional structure
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In vivo pharmacokinetic profiling of lead compounds
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Structure-optimization for blood-brain barrier penetration
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Large-scale synthesis development using continuous flow chemistry
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